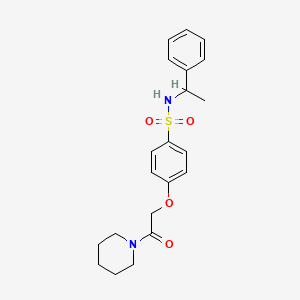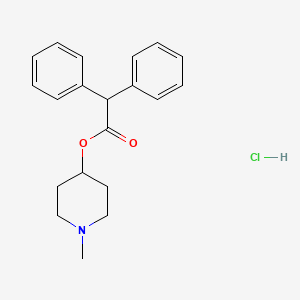![molecular formula C14H16Cl2N2O B4089407 3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B4089407.png)
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Descripción general
Descripción
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound characterized by the presence of a dichlorocyclopropyl group attached to a benzimidazole ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the dichlorocarbenation reaction, which affords gem-dichlorocyclopropane derivatives. For instance, the reaction of (1E)-prop-1-en-1-ylbenzene with cyclic acetals of cinnamic aldehyde can yield the desired dichlorocyclopropane derivatives . The cleavage of these derivatives with alkali in the presence of ethanol or butan-1-ol under specific conditions (e.g., heating at 80°C for 20 hours) can produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the dichlorocyclopropyl group to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group can interact with biological macromolecules, potentially disrupting their normal function. The benzimidazole ring can also bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-methyl-2,2-dichlorocyclopropyl)benzene: A similar compound with a methyl group instead of the benzimidazole ring.
2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane: Contains a dioxolane ring instead of the propanol chain.
5,5-dimethyl-2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxane: Features a dioxane ring in place of the benzimidazole ring.
Uniqueness
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to the combination of the dichlorocyclopropyl group with the benzimidazole ring and propanol chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c15-14(16)8-10(14)9-18-12-5-2-1-4-11(12)17-13(18)6-3-7-19/h1-2,4-5,10,19H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJALHBGLTXXADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4089329.png)

![N-[3-[4-methyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B4089349.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4089357.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2,3,6-trifluorobenzyl)ethanamine](/img/structure/B4089367.png)
![1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B4089369.png)

![N~1~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4089380.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4089393.png)
![N-{[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE](/img/structure/B4089398.png)
![5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B4089401.png)
![N-[2-(1-but-2-yn-1-yl-1,2,5,6-tetrahydropyridin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4089412.png)


